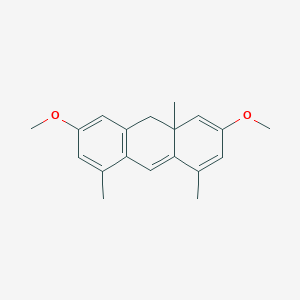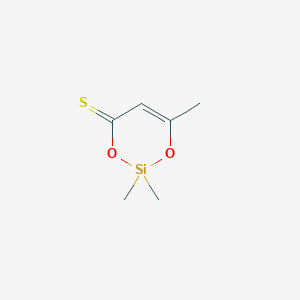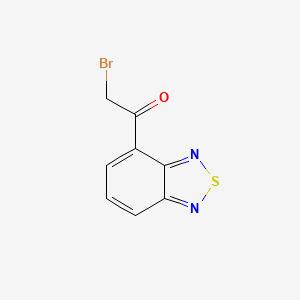
4-(Dihexadecylamino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dihexadecylamino)benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a dihexadecylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dihexadecylamino)benzonitrile typically involves the reaction of benzonitrile with dihexadecylamine under specific conditions. One common method involves the use of a solvent such as toluene or dichloromethane, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction may also require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of green chemistry principles, such as the use of recyclable solvents and catalysts, can also be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dihexadecylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(Dihexadecylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed as a fluorescent probe for studying cell membranes due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Dihexadecylamino)benzonitrile involves its interaction with cellular membranes. The compound’s lipophilic nature allows it to insert into lipid bilayers, where it can affect membrane fluidity and function. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzonitrile: An amino-substituted benzonitrile with applications in radioprotection and as a precursor in organic synthesis.
4-(Dimethylamino)benzonitrile: Known for its use in spectroscopic studies and as a model compound for studying charge-transfer processes.
Uniqueness
4-(Dihexadecylamino)benzonitrile is unique due to its long alkyl chains, which impart distinct lipophilic properties. This makes it particularly useful as a membrane probe and in applications requiring strong interactions with lipid bilayers.
Propriétés
Numéro CAS |
214599-78-7 |
|---|---|
Formule moléculaire |
C39H70N2 |
Poids moléculaire |
567.0 g/mol |
Nom IUPAC |
4-(dihexadecylamino)benzonitrile |
InChI |
InChI=1S/C39H70N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-41(39-33-31-38(37-40)32-34-39)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-36H2,1-2H3 |
Clé InChI |
KCGZZAQRLLTJFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)


![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)



![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)


![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
